molecular formula C20H19N5O5 B2468295 N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021099-21-7

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide

Cat. No.: B2468295
CAS No.: 1021099-21-7
M. Wt: 409.402
InChI Key: ZBDFWNYROKCGEX-UHFFFAOYSA-N
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Description

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O5 and its molecular weight is 409.402. The purity is usually 95%.
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Biological Activity

N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by several functional groups:

  • Triazolopyridazine core : Known for its interaction with various biological targets.
  • Dimethoxyphenyl group : Enhances hydrophobic interactions and stability.
  • Furan-2-carboxamide moiety : Contributes to the compound's overall solubility and may play a role in its biological activity.

The biological activity of this compound is believed to involve the following mechanisms:

  • Enzyme Inhibition : The triazolopyridazine core may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description References
AnticancerExhibits cytotoxic effects on cancer cell lines.
AntiviralPotential antiviral properties against specific viruses.
Anti-inflammatoryMay inhibit inflammatory pathways through enzyme modulation.
AntidiabeticShows promise as a DPP-IV inhibitor in preclinical studies.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest in treated cells .
  • Antiviral Properties : In vitro assays revealed that this compound exhibited activity against specific viral strains, suggesting its potential as a therapeutic agent in viral infections .
  • Anti-inflammatory Effects : The compound was shown to modulate inflammatory cytokine production in cellular models. This effect was attributed to its ability to inhibit key enzymes involved in inflammatory pathways .

Properties

IUPAC Name

N-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5/c1-27-14-6-5-13(12-16(14)28-2)19-23-22-17-7-8-18(24-25(17)19)30-11-9-21-20(26)15-4-3-10-29-15/h3-8,10,12H,9,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDFWNYROKCGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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